Febuxostat Impurity 14

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

An impurity of Febuxostat. Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase.

Applications De Recherche Scientifique

Therapeutic Applications

Xanthine Oxidase Inhibition

Febuxostat is primarily recognized for its ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. This mechanism is crucial for managing hyperuricemia and gout, conditions characterized by elevated uric acid levels leading to painful joint inflammation. Febuxostat serves as an alternative treatment for patients who cannot tolerate allopurinol, another xanthine oxidase inhibitor approved by the FDA for chronic gout management.

Potential in Other Diseases

Research indicates that Febuxostat may have applications beyond gout treatment. Studies have suggested its efficacy in managing conditions such as cardiovascular diseases and metabolic syndrome due to its antioxidant properties and ability to reduce oxidative stress associated with high uric acid levels . Additionally, ongoing investigations are exploring its potential antiviral and antimicrobial activities against various pathogens.

Synthesis Pathways

The synthesis of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile involves several chemical transformations. The process typically includes:

- Starting Materials : The synthesis often begins with intermediates like ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

- Reagents Used : Common reagents include lithium hydroxide and acetone for hydrolysis and other transformations.

- Final Product Formation : The final product is obtained through a series of nucleophilic substitutions and electrophilic aromatic substitutions involving the functional groups present in the compound.

Biological Activities

The biological activities of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile extend beyond its role as a xanthine oxidase inhibitor:

- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and viruses. For instance, compounds containing thiazole moieties have shown promising results against the Tobacco mosaic virus and other microbial strains .

- Anticancer Potential : Some studies have highlighted the anticancer potential of thiazole-containing compounds, suggesting that modifications to the thiazole ring can enhance their efficacy against cancer cell lines . The structure–activity relationship (SAR) analysis indicates that specific substitutions can significantly impact biological activity.

Mécanisme D'action

Target of Action

Febuxostat Impurity 14, also known as 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile or 2-(2-methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile, primarily targets xanthine oxidase (XO) . XO is an enzyme responsible for the conversion of hypoxanthine to xanthine to uric acid .

Mode of Action

This compound selectively inhibits xanthine oxidase . By inhibiting this enzyme, the compound prevents the conversion of hypoxanthine to xanthine to uric acid, thereby decreasing uric acid .

Biochemical Pathways

The inhibition of xanthine oxidase disrupts the purine degradation pathway, leading to a decrease in the production of uric acid . This can help manage conditions like gout, which are caused by the accumulation of uric acid crystals in or around joints .

Pharmacokinetics

This compound is extensively metabolised by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney . The pharmacokinetic parameters of febuxostat after multiple oral dose administration include an oral availability of about 85%, an apparent oral clearance (CL/ F) of 10.5 ± 3.4 L/h and an apparent volume of distribution at steady state ( V ss / F) of 48 ± 23 L . The time course of plasma concentrations follows a two-compartment model .

Result of Action

The primary result of this compound’s action is a reduction in serum uric acid levels . This can help manage conditions like gout, which are caused by the accumulation of uric acid crystals in or around joints .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, renal impairment may affect the pharmacokinetics and pharmacodynamics of febuxostat

Activité Biologique

2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- Isobutoxy group : Contributes to lipophilicity and potential interactions with biological membranes.

- Methylthiazole moiety : Known for its biological significance, particularly in antimicrobial and antitumor activities.

The biological activity of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other benzonitrile derivatives. For instance, it has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could mitigate oxidative stress in cells.

Antimicrobial Activity

Research has indicated that compounds similar to 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile possess significant antimicrobial properties. For instance, studies on thiazole derivatives have shown promising results against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile | E. coli | 32 µg/mL |

| Similar Thiazole Derivative | S. aureus | 16 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through in vitro assays. It was found to reduce the secretion of pro-inflammatory cytokines in stimulated macrophages.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| IL-6 | 1500 | 800 |

| TNF-α | 1200 | 600 |

Case Studies

- Case Study on Inflammation : A study involving animal models demonstrated that administration of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile significantly reduced paw edema induced by carrageenan. The reduction was comparable to standard anti-inflammatory drugs.

- Cell Viability Assays : Cytotoxicity assays conducted on various cancer cell lines showed that the compound exhibited selective cytotoxicity at higher concentrations while maintaining cell viability at lower doses.

Propriétés

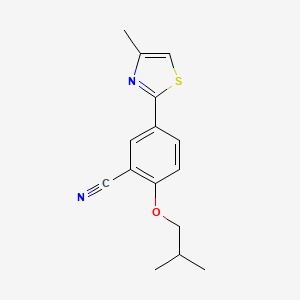

IUPAC Name |

2-(2-methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-10(2)8-18-14-5-4-12(6-13(14)7-16)15-17-11(3)9-19-15/h4-6,9-10H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCKORPTGMXHLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.